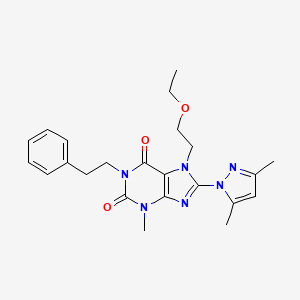

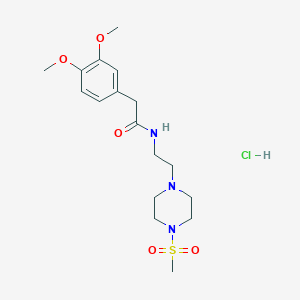

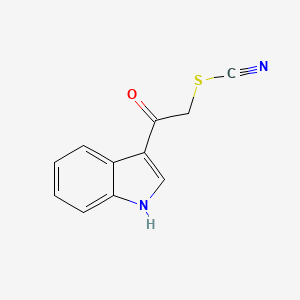

![molecular formula C19H19NO2S3 B3019108 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 2309825-30-5](/img/structure/B3019108.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various propanamide derivatives has been explored in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant inhibitory activity, showcasing the potential for therapeutic applications . Similarly, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium led to the formation of dianions, which were then used to synthesize 5-alkyl-2(5H)-furanones, demonstrating a method for creating optically active compounds . The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and characterized by various spectroscopic methods, indicating its utility as a fluorescent ATRP initiator . Additionally, the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium produced a new dianion that could react with electrophiles to yield cyclopropanes with high stereoselectivity .

Molecular Structure Analysis

The molecular structure of propanamide derivatives has been elucidated using various techniques. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system, providing detailed geometric parameters . Similarly, the molecular structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by X-ray diffraction, revealing the dihedral angle between substituted quinolyl and phenyl groups and the formation of a three-dimensional structure through weak hydrogen bonds .

Chemical Reactions Analysis

The reactivity of propanamide derivatives has been investigated, showing that these compounds can participate in various chemical reactions. The dianions derived from N-phenyl-3-(phenylsulfonyl)propanamide were used to react with aldehydes and ketones to produce stable γ-hydroxy amides, which could be further converted to furanones . The dianion of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was shown to react with a variety of electrophiles to give cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives have been characterized through spectroscopic and theoretical studies. For instance, the IR carbonyl band analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides revealed the existence of two gauche conformers, with their stability and polarity being influenced by hyperconjugative and orbital interactions . The newly synthesized N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was characterized using 1H, 13C, UV, IR, and mass spectral data, providing insights into its structural features . Similarly, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was characterized by various spectroscopic techniques, confirming the structure of the bio-functional hybrid molecule .

科学的研究の応用

Organic Electronics and Photovoltaics

- Research on two-dimensional conjugated polythiophenes with bi(thienylenevinylene) side chains, including similar structures to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, showed promising applications in polymer solar cells. These materials displayed broad absorption bands and high power conversion efficiencies, indicating their potential as photovoltaic materials (Hou et al., 2006).

Advanced Material Synthesis

- A study on the versatile approach to affinitychromic polythiophenes introduced postfunctionalizable and chromic polythiophenes with side chains capable of reacting with various amine-bearing molecules. This adaptability makes such materials useful for high-throughput screening and drug discovery, highlighting the potential for creating a library of new derivatives (Bernier et al., 2002).

Polymer and Composite Materials

- A study on the synthesis and properties of a mechanically strong poly(bithiophene) composite polymer containing a polyelectrolyte dopant demonstrated the excellent mechanical properties of such materials. These findings suggest potential applications in areas requiring durable conductive materials (Ding et al., 2000).

Semiconductor Research

- Investigations into phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements revealed that mixed phenylene-thiophene oligomers, related to the chemical structure , exhibit high p-type carrier mobilities. These findings suggest their utility in developing advanced organic electronics and memory storage devices (Mushrush et al., 2003).

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S3/c21-16(18-7-6-17(25-18)14-8-10-23-13-14)12-20-19(22)9-11-24-15-4-2-1-3-5-15/h1-8,10,13,16,21H,9,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVLFLBVKCPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

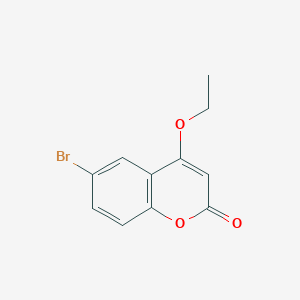

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)

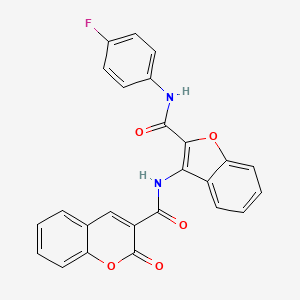

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)

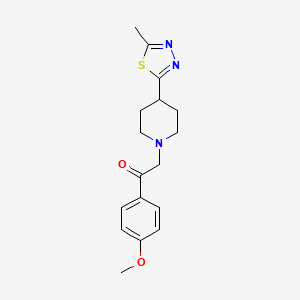

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)